molecular formula C12H8ClN3O3 B1682576 2-Chloro-5-nitro-N-4-pyridinylbenzamide CAS No. 313516-66-4

2-Chloro-5-nitro-N-4-pyridinylbenzamide

Cat. No. B1682576
M. Wt: 277.66 g/mol
InChI Key: FRPJSHKMZHWJBE-UHFFFAOYSA-N
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Description

2-Chloro-5-nitro-N-4-pyridinylbenzamide, also known as T0070907, is a cell-permeable chloro-nitro-benzamido compound . It acts as a potent, specific, irreversible, and high-affinity antagonist of PPARγ with a Ki of 1 nM .


Molecular Structure Analysis

The empirical formula of 2-Chloro-5-nitro-N-4-pyridinylbenzamide is C12H8ClN3O3 . It has a molecular weight of 277.66 .


Physical And Chemical Properties Analysis

2-Chloro-5-nitro-N-4-pyridinylbenzamide is a solid compound . It’s soluble in DMSO at 10mg/ml but insoluble in water . It’s sensitive to light .

Scientific Research Applications

Photochemical Behavior and Intramolecular Cyclization

  • The photochemical behavior of 2-chloro-N-pyridinylbenzamides has been explored, revealing a process involving photocyclization to produce benzo[c]naphthyridinones. This involves an intramolecular cyclization mechanism of phenyl radical assisted by n-complexation of chlorine radical (Park et al., 2001).

Synthesis of Chlorantraniliprole

  • 2-Chloro-5-nitro-N-4-pyridinylbenzamide has been used in the synthesis of chlorantraniliprole, a compound derived through a series of reactions including esterification, reduction, chlorination, and aminolysis (Chen Yi-fen, Li Ai-xia, Jie Yafei, 2010).

Formation of Benzo[f]furo[3,4-c][2,7]naphthyridines

  • Research indicates the possibility of forming benzo[f]furo[3,4-c][2,7]naphthyridines from furo[3,4-b]pyridines, involving reactions with 2-chloro-5-nitro-N-phenylbenzamide (Görlitzer, Bartke, 2002).

Role in Nitroreductase Metabolism and Bioavailability

  • The nitroreductase metabolism of 2-chloro-5-nitro-N-phenylbenzamide (GW9662) and its implications in mutagenicity and bioavailability have been studied, particularly in the context of cancer chemoprevention (Kapetanovic et al., 2012).

Cytotoxicity Studies

  • Investigations into the cytotoxicity of various quinazolinones, starting from 5-chloro-2-nitrobenzoic acid, have been conducted, providing insights into potential anticancer applications (Hour et al., 2007).

Synthetic Route for Antineoplastic Drug GDC-0449

  • A study outlines a facile synthetic route for the antineoplastic drug GDC-0449, starting with pyridine-1-oxide and 1-iodo-3-nitrobenzene, involving 2-(2-chloro-5-nitrophenyl)pyridine as an intermediate (Cao et al., 2014).

properties

IUPAC Name

2-chloro-5-nitro-N-pyridin-4-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O3/c13-11-2-1-9(16(18)19)7-10(11)12(17)15-8-3-5-14-6-4-8/h1-7H,(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRPJSHKMZHWJBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)NC2=CC=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30380504
Record name 2-Chloro-5-nitro-N-pyridin-4-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-nitro-N-4-pyridinylbenzamide

CAS RN

313516-66-4
Record name 2-Chloro-5-nitro-N-4-pyridinylbenzamide
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name T 0070907
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-5-nitro-N-pyridin-4-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30380504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name T0070907
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Record name T0070907
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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